甲基2-(3-氯苯基)-2-氰基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of a similar compound, “Methyl 2-(3-chlorophenyl)-2-methylpropanoate”, has been analyzed . It has a molecular formula of C11H13ClO2 and an average mass of 212.673 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the yellow form of tolfenamic acid, a similar compound, is considered the stable low temperature modification .科学研究应用

Medicinal Chemistry and Drug Development

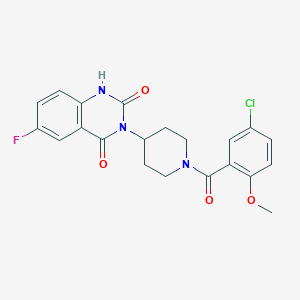

Methyl 2-(3-chlorophenyl)-2-cyanoacetate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a precursor for synthesizing bioactive molecules. By modifying the cyanoacetate group or the phenyl ring, they can create derivatives with enhanced pharmacological properties. For instance, this compound could be a starting point for developing anti-inflammatory, antimicrobial, or anticancer agents .

Organic Synthesis and Heterocyclic Chemistry

The cyanoacetate moiety in Methyl 2-(3-chlorophenyl)-2-cyanoacetate participates in various synthetic pathways. Researchers employ it in multicomponent reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to access thiophene derivatives. Thiophenes are privileged heterocycles with applications in organic electronics, corrosion inhibition, and material science .

Corrosion Inhibition

Thiophene derivatives, including those derived from Methyl 2-(3-chlorophenyl)-2-cyanoacetate, exhibit corrosion inhibitory properties. These compounds can protect metal surfaces from degradation in aggressive environments. Researchers investigate their effectiveness against corrosion in industrial settings .

Organic Semiconductors and Optoelectronics

The thiophene ring system plays a crucial role in organic semiconductors. By incorporating Methyl 2-(3-chlorophenyl)-2-cyanoacetate-derived derivatives, scientists aim to enhance charge transport properties in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are vital for flexible electronics and displays .

Biological Activity and Pharmacology

Researchers explore the pharmacological potential of thiophene-containing compounds. Methyl 2-(3-chlorophenyl)-2-cyanoacetate derivatives may exhibit antihypertensive, anti-inflammatory, and anti-atherosclerotic properties. Specific examples include suprofen (an anti-inflammatory drug) and articaine (a dental anesthetic and sodium channel blocker) .

Chemical Biology and Molecular Probes

Functionalized thiophenes can serve as molecular probes in biological studies. Researchers label these compounds with fluorescent or radioisotopic tags to visualize specific cellular processes or protein interactions. Methyl 2-(3-chlorophenyl)-2-cyanoacetate derivatives may find applications as chemical tools in cell biology research .

安全和危害

未来方向

The future directions in the study of similar compounds are promising. For instance, the synthesis and pharmacological activities of triazole derivatives are being actively researched . Furthermore, the use of biocatalysis for the production of drugs with emphasis on green chemistry is expected to increase .

属性

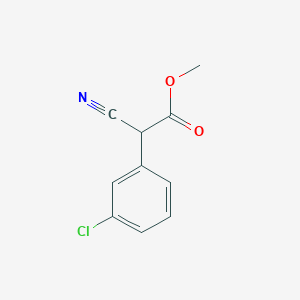

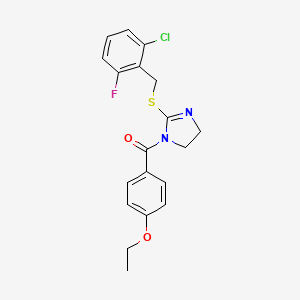

IUPAC Name |

methyl 2-(3-chlorophenyl)-2-cyanoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMXNRWGEQVNFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-chlorophenyl)-2-cyanoacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)

![5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2733276.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)